4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with methoxy, methylphenyl, oxo, and trifluoromethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Substitution Reactions: The methoxy and methylphenyl groups are introduced via nucleophilic substitution reactions using suitable reagents and catalysts.
Coupling Reactions: The trifluoromethylphenyl group is introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium or copper under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further modified for specific applications.
Scientific Research Applications
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.
Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N′-(2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Shares structural similarities with the presence of methoxy and methylphenyl groups.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-12-7-9-13(10-8-12)26-17(27)11-16(29-2)18(25-26)19(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-11H,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJWUQPIYRPMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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